(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione
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Overview
Description
Ikarugamycin is a polycyclic tetramate macrolactam antibiotic first isolated from the bacterium Streptomyces phaeochromogenes subsp. ikaruganensis in 1972 . It is known for its antiprotozoal, antibacterial, and cytotoxic activities . The compound has a unique structure characterized by a macrolactam ring, a series of carbocyclic rings, and a tetramic acid ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ikarugamycin is typically isolated from the fermentation broth of Streptomyces species . The process involves cultivating the bacterium under specific conditions, followed by extraction and purification using techniques such as ethanol extraction and chromatography .
Industrial Production Methods: Industrial production of ikarugamycin involves large-scale fermentation of Streptomyces cultures. The fermentation broth is extracted with solvents like ethanol, and the compound is purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Ikarugamycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Ikarugamycin can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of ikarugamycin, which may exhibit different biological activities .
Scientific Research Applications
Ikarugamycin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study clathrin-mediated endocytosis due to its inhibitory effects on this process.
Biology: Ikarugamycin is employed in research on cellular processes such as endocytosis and apoptosis.
Medicine: The compound has shown potential in treating infections caused by intracellular pathogens like Staphylococcus aureus.
Mechanism of Action
Ikarugamycin is part of the polycyclic tetramate macrolactam family, which includes compounds like hydroxycapsimycin and brokamycin . These compounds share a similar macrolactam ring structure but differ in their specific biological activities and chemical properties . Ikarugamycin is unique due to its potent inhibition of clathrin-mediated endocytosis and its broad spectrum of biological activities .
Comparison with Similar Compounds
- Hydroxycapsimycin
- Brokamycin
- Capsimycin B
Properties
Molecular Formula |
C29H38N2O4 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione |
InChI |
InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1 |
InChI Key |
GHXZHWYUSAWISC-XSYQVIBFSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]4[C@@H]3CC=CC(=O)NCCC[C@H]5C(=O)C(=C(C=C4)O)C(=O)N5)C |
Canonical SMILES |
CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |
Origin of Product |
United States |
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